1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate
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Overview
Description
1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their applications in agriculture as pesticides, as well as in the pharmaceutical industry for their medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate typically involves the reaction of 1-isopropoxy-3-(o-tolyloxy)-2-propanol with a carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Typically carried out at low temperatures (0-5°C) to control the reaction rate.
Catalyst/Base: Use of bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Large-scale reactors: To handle bulk quantities.
Continuous flow systems: For efficient and consistent production.
Purification steps: Including crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate can undergo several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions might yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, or thiols for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of primary or secondary alcohols.
Substitution: Various substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible applications in drug development for its pharmacological properties.
Industry: Use in the formulation of pesticides or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, possibly inhibiting or activating certain processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropoxy-3-(p-tolyloxy)-2-propanol carbamate
- 1-Isopropoxy-3-(m-tolyloxy)-2-propanol carbamate
- 1-Isopropoxy-3-(phenoxy)-2-propanol carbamate
Uniqueness
1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate is unique due to its specific structural configuration, which may impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
64059-09-2 |
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Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
[1-(2-methylphenoxy)-3-propan-2-yloxypropan-2-yl] carbamate |
InChI |
InChI=1S/C14H21NO4/c1-10(2)17-8-12(19-14(15)16)9-18-13-7-5-4-6-11(13)3/h4-7,10,12H,8-9H2,1-3H3,(H2,15,16) |
InChI Key |
DZJTUNPUCLMFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(COC(C)C)OC(=O)N |
Origin of Product |
United States |
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